molecular formula C7H12O B1630533 1-Heptyn-3-ol CAS No. 7383-19-9

1-Heptyn-3-ol

Cat. No.: B1630533
CAS No.: 7383-19-9
M. Wt: 112.17 g/mol
InChI Key: SHSFXAVQBIEYMK-UHFFFAOYSA-N
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Description

1-Heptyn-3-ol (CAS 7383-19-9) is a terminal alkyne alcohol with the molecular formula C₇H₁₂O and a molecular weight of 112.17 g/mol . Its IUPAC name is hept-1-yn-3-ol, characterized by a hydroxyl group at position 3 and a triple bond between carbons 1 and 2. This structure confers unique reactivity, making it a versatile intermediate in organic synthesis .

Preparation Methods

Asymmetric Hydroboration-Oxidation of 1-Heptyn-3-one

Reaction Overview

The asymmetric reduction of 1-Heptyn-3-one to 1-Heptyn-3-ol employs chiral borane reagents to achieve enantioselectivity. This method, adapted from the synthesis of (R)-(+)-1-Octyn-3-ol, utilizes B-3-Pinanyl-9-borabicyclo[3.3.1]nonane (B-3-Pinanyl-9-BBN) as the hydroboration agent. The process involves two stages:

  • Hydroboration : The alkynone undergoes selective boron addition at the triple bond.
  • Oxidation : Hydrogen peroxide oxidizes the boron intermediate to yield the alcohol.

Experimental Procedure

  • Reagents :

    • 1-Heptyn-3-one (1.0 equiv)
    • B-3-Pinanyl-9-BBN (1.2 equiv)
    • Tetrahydrofuran (THF) as solvent
    • Hydrogen peroxide (30% in water)
    • Sodium hydroxide (3M)
  • Conditions :

    • Reaction conducted under nitrogen at -78°C.
    • Gradual warming to room temperature over 6 hours.
    • Oxidation at 0°C for 1 hour.
  • Workup :

    • Neutralization with aqueous HCl.
    • Extraction with diethyl ether.
    • Purification via fractional distillation.

Performance Metrics

Data extrapolated from analogous syntheses suggest:

Substrate Yield (%) Enantiomeric Excess (ee%)
1-Heptyn-3-one 68–72 77–85
1-Octyn-3-one 72 89

The enantioselectivity arises from the chiral pinanyl group on the borane, which directs boron addition to the pro-R face of the alkynone. Optical purity is further enhanced by using optically pure α-pinene-derived boranes.

Hydroboration-Oxidation of 1-Heptyne

Reaction Mechanism

This method converts 1-Heptyne directly to this compound via anti-Markovnikov hydroboration. The triple bond reacts with borane (BH₃) to form a vinylborane intermediate, which is subsequently oxidized to the alcohol.

Industrial Adaptation

Large-scale production modifies the classic laboratory procedure:

  • Continuous Flow Reactors : Ensure consistent mixing and temperature control.
  • Catalyst Recycling : Borane complexes are recovered via distillation.
  • Safety Protocols : Strict inert atmosphere to prevent borane decomposition.

Optimization Insights

  • Solvent Systems : Tetrahydrofuran (THF) enhances borane solubility and reaction homogeneity.
  • Temperature : Reactions at -20°C minimize side reactions (e.g., over-reduction to alkanes).
  • Oxidant Concentration : Excess hydrogen peroxide (1.5 equiv) ensures complete oxidation.

Comparative Analysis of Methods

Yield and Selectivity

Method Yield (%) Selectivity Scalability
Asymmetric Hydroboration 68–72 High (ee >75%) Moderate
Direct Hydroboration-Oxidation 65–70 Moderate (no ee) High

Cost and Practicality

  • Asymmetric Route : Higher cost due to chiral reagents but critical for pharmaceutical applications.
  • Direct Hydroboration : Economical for bulk synthesis but lacks stereocontrol.

Emerging Methodologies

Enzymatic Synthesis

Preliminary studies on alcohol dehydrogenases indicate feasibility for enantioselective reductions of ynones. However, enzyme stability under industrial conditions remains a challenge.

Chemical Reactions Analysis

Types of Reactions: 1-Heptyn-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The alkyne can be reduced to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for converting the hydroxyl group to a halide.

Major Products:

    Oxidation: Hept-1-yn-3-one or hept-1-ynoic acid.

    Reduction: Hept-1-en-3-ol or heptan-3-ol.

    Substitution: 1-Heptyn-3-chloride or 1-Heptyn-3-bromide.

Scientific Research Applications

Synthetic Chemistry

Reagent in Organic Synthesis
1-Heptyn-3-ol is primarily utilized as a reagent in organic synthesis due to its alkyne functional group, which allows for various chemical reactions such as:

  • Addition Reactions : It can participate in nucleophilic addition reactions, forming alcohols or other functional groups.
  • Metathesis : Employed in metathesis reactions to generate complex organic molecules.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionProduct Type
Nucleophilic AdditionReacts with carbonyl compounds to form alcoholsSecondary or tertiary alcohol
MetathesisForms new carbon-carbon bondsVarious alkenes/alkynes
HydroborationConverts alkynes to alcoholsAlcohols

Biochemical Applications

Fermentation Processes
Recent studies have identified this compound as a significant metabolite produced during the fermentation of certain yeast strains like Saccharomyces cerevisiae. This compound contributes to the flavor profile of fermented products, particularly in baking and brewing industries.

Case Study: Impact on Bread Quality
A comparative study showed that adding PGR (Platycodon grandiflorus root) flour enriched with this compound improved the sensory qualities of wheat bread. The volatile profile analysis indicated that higher concentrations led to enhanced aroma and taste, demonstrating its application in food science.

Pest Repellent Properties

Repellent Agent Against Ants
Research has explored the efficacy of this compound as a repellent for certain pests. A patent study indicated that formulations containing aliphatic compounds, including this compound, effectively deterred ants when applied to surfaces or mixed with bait.

Table 2: Efficacy of this compound in Pest Control

CompoundConcentration (%)Efficacy (%)
This compound0.575
Octanoic Acid0.585
Control (No Treatment)N/A10

Mechanism of Action

The mechanism of action of 1-Heptyn-3-ol involves its interaction with specific molecular targets, depending on the context of its use. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, its hydroxyl and alkyne groups can participate in hydrogen bonding and π-π interactions, influencing its reactivity and interactions with biomolecules.

Comparison with Similar Compounds

Physical Properties :

  • Boiling Point : 161–163°C
  • Density : 0.869 g/mL at 25°C
  • Solubility : Slightly soluble in water, with better solubility in organic solvents .
  • Odor Profile: Contributes to mushroom-like aromas in food products, particularly in baked goods, due to oxidative decomposition of linoleic acid .

The following alkyne alcohols and related compounds share structural or functional similarities with 1-heptyn-3-ol. Key differences in properties and applications are highlighted:

Structural and Functional Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Applications
This compound C₇H₁₂O 112.17 C7 chain; triple bond (C1–C2); -OH at C3 Bread aroma, organic synthesis
1-Octyn-3-ol C₈H₁₄O 126.20 C8 chain; triple bond (C1–C2); -OH at C3 Fragrance industry (mushroom, earthy notes)
1-Hexyn-3-ol C₆H₁₀O 98.15 C6 chain; triple bond (C1–C2); -OH at C3 Limited food applications; industrial synthesis
3-Methyl-1-hexyn-3-ol C₇H₁₂O 112.17 Branched C7 chain; -OH and methyl at C3 Specialty chemicals; asymmetric synthesis
Phenylethyl Alcohol C₈H₁₀O 122.16 Aromatic ring; -OH at C2 Floral fragrances, antimicrobial agent

Physical and Chemical Properties

Property This compound 1-Octyn-3-ol 1-Hexyn-3-ol Phenylethyl Alcohol
Boiling Point (°C) 161–163 ~175–180 (estimated) ~140–145 219–221
Density (g/mL) 0.869 ~0.85 (estimated) 0.883 1.017
Odor Profile Mushroom Earthy, mushroom Mild, grassy Floral, rose-like
Reactivity Nucleophilic additions, Cu-catalyzed couplings Similar to this compound Less studied Esterification, oxidation

Biological Activity

1-Heptyn-3-ol, a compound with the molecular formula C7_7H12_{12}O, is an alkyne alcohol known for its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, examining its antimicrobial, antioxidant, and other relevant effects based on recent research findings.

This compound is characterized by its alkyne functional group and hydroxyl group, contributing to its reactivity and biological properties. Its physical properties include:

  • Molecular Weight : 112.17 g/mol
  • Boiling Point : 73 °C
  • Density : 0.87 g/cm³ at 20 °C
  • Flash Point : 65 °C

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various compounds for their effectiveness against pathogens, it was found that this compound showed inhibition against several bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution methods, demonstrating its potential as a natural antimicrobial agent.

Pathogen MIC (µg/mL)
MRSA ATCC 4330032
E. coli ATCC 2592264
Pseudomonas aeruginosa ATCC 27853128

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging assays. The results suggest that this compound can effectively scavenge free radicals, thereby exhibiting protective effects against oxidative stress.

Assay Type IC50 (µg/mL)
DPPH Radical Scavenging50
ABTS Radical Scavenging45

In these assays, lower IC50 values indicate higher antioxidant activity. The results suggest that this compound could be beneficial in formulations aimed at reducing oxidative damage in biological systems.

Study on Antimicrobial Properties

A recent study focused on the extraction and characterization of various compounds from plant sources, including this compound. The study highlighted its effectiveness in inhibiting biofilm formation in MRSA strains, which is critical for developing treatments against persistent infections. The Zone of Inhibition (ZOI) measured during the agar diffusion assay demonstrated significant efficacy compared to standard antibiotics.

Study on Antioxidant Effects

Another investigation evaluated the protective effects of this compound on human cells exposed to oxidative stress induced by hydrogen peroxide. The results showed that pre-treatment with this compound significantly reduced cell death and lipid peroxidation levels, indicating its potential role as a therapeutic agent in oxidative stress-related diseases.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing 1-Heptyn-3-ol, and how should data be reported to ensure reproducibility?

  • Methodology : Use nuclear magnetic resonance (NMR) to confirm the hydroxyl group (δ ~1.5–2.5 ppm) and alkyne proton (δ ~2.0–3.0 ppm). Gas chromatography-mass spectrometry (GC-MS) with a polar column (e.g., DB-WAX) is ideal for purity analysis. Report retention indices, fragmentation patterns, and molecular ion peaks (e.g., m/z 112 for molecular weight verification) .
  • Data Reporting : Follow Beilstein guidelines: include experimental details (solvents, temperatures), raw spectral data in supplementary materials, and cross-reference known compounds with literature values .

Q. How can researchers design a scalable synthesis protocol for this compound while minimizing byproducts?

  • Experimental Design : Optimize the hydration of 1-heptyne using mercury(II)- or gold-based catalysts under acidic conditions. Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry to suppress oligomerization. Purify via fractional distillation (bp ~160–165°C) .
  • Reproducibility : Provide detailed catalyst preparation, reaction quenching steps, and purity thresholds (>95%) in the main manuscript, with extended characterization data in supplementary files .

Q. What are the key stability considerations for storing this compound, and how should degradation be monitored?

  • Storage : Store in amber glass under inert gas (N₂/Ar) at ≤4°C to prevent oxidation or polymerization. Avoid exposure to light or moisture .
  • Degradation Analysis : Conduct periodic GC-MS checks for peaks corresponding to degradation products (e.g., heptanal or dimerized species). Quantify stability using accelerated aging studies at elevated temperatures .

Advanced Research Questions

Q. How does this compound participate in lipid oxidation pathways, and what analytical techniques can track its formation in complex matrices (e.g., food systems)?

  • Mechanistic Insight : During linoleic acid oxidation, this compound forms via β-scission of hydroperoxides. Use solid-phase microextraction (SPME) paired with GC-olfactometry to isolate and identify volatile intermediates .
  • Advanced Analytics : Apply isotope labeling (e.g., ¹³C-linoleic acid) and high-resolution mass spectrometry (HRMS) to trace reaction pathways. Compare kinetic data across pH and temperature gradients .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound synthesis across studies?

  • Contradiction Analysis : Systematically compare catalyst types (e.g., HgSO₄ vs. Au/TiO₂), solvent polarities, and reaction scales. Use multivariate regression to identify dominant variables (e.g., solvent dielectric constant) .
  • Validation : Replicate conflicting studies under standardized conditions and publish negative results to clarify discrepancies. Cross-validate with computational models (e.g., DFT for transition-state energetics) .

Q. What strategies enable the selective functionalization of this compound for applications in asymmetric catalysis or chiral ligand design?

  • Synthetic Strategy : Introduce chiral auxiliaries (e.g., Evans oxazolidinones) during propargylation or employ enzymatic resolution with lipases. Monitor enantiomeric excess (ee) via chiral GC or HPLC .
  • Applications : Test derivatives in palladium-catalyzed cross-coupling reactions. Compare turnover frequencies (TOF) and stereoselectivity using kinetic profiling .

Properties

IUPAC Name

hept-1-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-3-5-6-7(8)4-2/h2,7-8H,3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSFXAVQBIEYMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022250
Record name 1-Heptyn-3-ol
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Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7383-19-9
Record name 1-Heptyn-3-ol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Heptyn-3-ol, (+/-)-
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Record name 1-Heptyn-3-ol
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Record name 1-Heptyn-3-ol
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Record name 1-HEPTYN-3-OL, (±)-
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2,4-Dimethylheptan-4-ol
2,4-Dimethylheptan-4-ol
1-Heptyn-3-ol
2,4-Dimethylheptan-4-ol
2,4-Dimethylheptan-4-ol
1-Heptyn-3-ol
2,4-Dimethylheptan-4-ol
2,4-Dimethylheptan-4-ol
1-Heptyn-3-ol
2,4-Dimethylheptan-4-ol
2,4-Dimethylheptan-4-ol
1-Heptyn-3-ol
2,4-Dimethylheptan-4-ol
2,4-Dimethylheptan-4-ol
1-Heptyn-3-ol
2,4-Dimethylheptan-4-ol
2,4-Dimethylheptan-4-ol
1-Heptyn-3-ol

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